Diiron nickel tetraoxide

Description

Structure

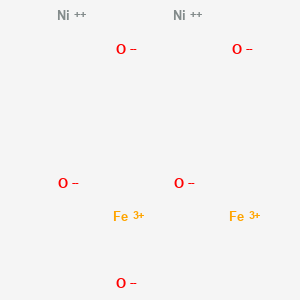

2D Structure

Properties

IUPAC Name |

iron(3+);nickel(2+);oxygen(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Fe.2Ni.5O/q2*+3;2*+2;5*-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEALIFOJMITGDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[O-2].[O-2].[Fe+3].[Fe+3].[Ni+2].[Ni+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Fe2Ni2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40923926 | |

| Record name | Iron(3+) nickel(2+) oxide (2/2/5) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40923926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12168-54-6 | |

| Record name | Diiron nickel tetraoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012168546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iron(3+) nickel(2+) oxide (2/2/5) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40923926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diiron nickel tetraoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.111 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies and Advanced Fabrication Techniques for Diiron Nickel Tetraoxide

Wet Chemical Synthesis Routes

Wet chemical methods are widely employed for the synthesis of diiron nickel tetraoxide nanoparticles due to their ability to yield homogenous, high-purity products with controlled particle sizes at relatively low temperatures. These solution-based approaches offer excellent control over the stoichiometry and morphology of the resulting materials.

Sol-Gel Processing for Nanoparticle Synthesis

The sol-gel method is a versatile technique for preparing this compound nanoparticles with a high degree of homogeneity and crystallinity at lower temperatures compared to conventional solid-state reactions. This process involves the transition of a solution system from a liquid "sol" into a solid "gel" phase. Typically, metal nitrates or chlorides are used as precursors, and a chelating agent, such as citric acid or polyacrylic acid (PAA), is employed to form a stable sol.

In a typical synthesis, stoichiometric amounts of nickel nitrate (B79036) hexahydrate and iron nitrate nonahydrate are dissolved in deionized water. tandfonline.com Citric acid is then added to chelate the metal cations, followed by the addition of a base like ammonia (B1221849) solution to adjust the pH and promote gelation. tandfonline.com The resulting wet gel is dried and then calcined at a specific temperature to induce a self-sustaining combustion reaction, leading to the formation of the final nickel ferrite (B1171679) nanoparticles. tandfonline.com The use of different chelating agents can influence the properties of the synthesized powders. sciforum.net For instance, employing surfactants like CTAB and SDS in conjunction with the sol-gel method can enhance the properties of the resulting nanocomposites. sciforum.net

The annealing temperature plays a crucial role in determining the particle size and physical characteristics of the final product. For example, NiFe₂O₄ nanoparticles synthesized via a dextrin-mediated sol-gel combustion method exhibited average crystallite sizes of 20.6 nm, 34.5 nm, and 68.6 nm when annealed at 600 °C, 800 °C, and 1000 °C, respectively. nih.gov Similarly, a polyacrylamide gel method produced crystalline NiFe₂O₄ with increasing crystallite size as the calcination temperature was raised. irost.ir

| Precursors | Chelating Agent | pH | Calcination Temperature (°C) | Resulting Particle Size (nm) |

| Nickel nitrate, Iron nitrate | Citric acid | 7 | - | 110 (average) |

| Nickel nitrate, Iron nitrate | Dextrin | - | 600, 800, 1000 | 20.6, 34.5, 68.6 |

| Nickel nitrate, Iron nitrate | Polyacrylic acid | 1-3 | 300, 400 | - |

| Nickel nitrate, Iron nitrate | Polyacrylamide | - | 650, 800, 950 | - |

This table presents data from various sol-gel synthesis approaches for this compound.

Hydrothermal and Solvothermal Methods

Hydrothermal and solvothermal synthesis are methods that utilize heated aqueous or organic solvents, respectively, in a sealed vessel (autoclave) to facilitate the crystallization of materials. These techniques are advantageous for producing highly crystalline nanoparticles with well-defined morphologies. ias.ac.innih.gov

In a typical hydrothermal synthesis of NiFe₂O₄, aqueous solutions of nickel and iron salts (e.g., chlorides or nitrates) are mixed in a stoichiometric ratio. orientjchem.org A precipitating agent, such as sodium hydroxide (B78521) (NaOH), is added to adjust the pH, and the resulting suspension is heated in an autoclave at temperatures typically ranging from 180 to 200°C for several hours. orientjchem.org The reaction parameters, including temperature, pH, and reaction time, significantly influence the crystal size and morphology of the synthesized nanoparticles. unijourn.com For instance, microwave-assisted hydrothermal synthesis has been shown to produce crystalline NiFe₂O₄ nanoparticles with sizes ranging from 20-40 nm, with the crystallinity and magnetic properties improving with increased reaction time. orientjchem.org

Solvothermal methods offer additional control over the final product by varying the solvent. For example, using ethylene (B1197577) glycol as a solvent and sodium acetate (B1210297) as an electrostatic stabilizer in a solvothermal process allows for the synthesis of size-controlled nickel ferrite nanoparticles, with sizes ranging from 6 to 170 nm, by adjusting parameters like reaction duration and reactant concentrations. researchgate.net

| Precursors | Solvent | Temperature (°C) | Time (h) | Resulting Particle Size (nm) |

| Nickel chloride, Iron chloride | Water | 180 | 2 - 24 | 20 - 40 |

| Nickel nitrate, Iron nitrate | Water | 180 | 3 | - |

| - | Ethylene glycol | - | - | 6 - 170 |

This table summarizes typical conditions and outcomes for hydrothermal and solvothermal synthesis of this compound.

Co-precipitation Techniques

Co-precipitation is a simple, cost-effective, and widely used method for the synthesis of this compound nanoparticles. researchgate.net This technique involves the simultaneous precipitation of nickel and iron hydroxides from a solution of their respective salts by adding a base. The resulting precipitate is then typically subjected to a calcination step to form the crystalline nickel ferrite.

The process generally starts with an aqueous solution containing stoichiometric amounts of nickel and iron salts, such as chlorides or nitrates. jmaterenvironsci.comtandfonline.com A precipitating agent, commonly sodium hydroxide (NaOH) or ammonium (B1175870) hydroxide (NH₄OH), is added to raise the pH, leading to the formation of a mixed hydroxide precipitate. jmaterenvironsci.comcrimsonpublishers.com This precursor is then washed, dried, and calcined at elevated temperatures (e.g., 600-1000 °C) to yield the final NiFe₂O₄ nanoparticles. jmaterenvironsci.comtandfonline.com

The properties of the synthesized nanoparticles are highly dependent on the reaction conditions, including the ratio of metal precursors, pH, and annealing temperature. jmaterenvironsci.comupm.edu.my For instance, varying the Fe:Ni precursor ratio has been shown to affect both the size and morphology of the nanoparticles, with an increase in iron content leading to larger particles and a change from spherical to nano-octahedral shapes. upm.edu.my The calcination temperature also plays a critical role in the growth of the crystallites and the enhancement of magnetic properties. tandfonline.com

| Precursors | Precipitating Agent | pH | Calcination Temperature (°C) | Resulting Particle Size (nm) |

| Nickel nitrate, Iron chloride | Sodium hydroxide | 12 | 600, 800, 1000 | - |

| Iron nitrate, Nickel nitrate | Hydrazine hydrate | - | - | - |

| Nickel chloride, Ferrous chloride | Sodium hydroxide | 12 | - | 17.12 - 19.36 |

This table illustrates various parameters and results for the co-precipitation synthesis of this compound.

Other Solution-Based Approaches for Particle Morphology Control

Beyond the primary wet chemical methods, other solution-based approaches have been developed to gain finer control over the morphology of this compound particles. For instance, an emulsion-based solvothermal method combined with calcination has been used to synthesize hollow nickel ferrite microspheres with diameters of about 1.5 to 2.5 μm. scientific.net

Green synthesis methods, which utilize plant extracts as reducing and capping agents, offer an environmentally friendly alternative. For example, Terminalia chebula extract has been used to synthesize nearly spherical iron-nickel oxide nanoparticles with an average diameter of approximately 26.67 nm. sbu.ac.ir Similarly, Hibiscus rosa-sinensis leaves extract has been employed in a hydrothermal process to act as a capping agent in the synthesis of NiFe₂O₄ particles. rasayanjournal.co.in These green synthesis approaches avoid the use of harsh chemicals and can influence the size and stability of the resulting nanoparticles. sbu.ac.ir

Solid-State Reaction Methods

The solid-state reaction method is a conventional and straightforward technique for synthesizing this compound. This method involves the direct reaction of solid precursors at high temperatures. The formation of NiFe₂O₄ through this route relies on the reaction between nickel oxide (NiO) and hematite (B75146) (Fe₂O₃). nih.gov

In a typical solid-state synthesis, stoichiometric amounts of the precursor oxides are intimately mixed, often through grinding or ball milling, to ensure homogeneity. The mixture is then subjected to a high-temperature calcination process, with reaction temperatures typically ranging from 800 to 1000 °C, for an extended period. nih.gov The reaction time and temperature are critical parameters that influence the completeness of the reaction and the morphology of the final product. nih.govresearchgate.net For instance, a reaction temperature of 1000 °C for 72 hours has been identified as optimal for synthesizing a pure phase of spherical nickel ferrite. nih.govresearchgate.net Lower temperatures or shorter reaction times may result in an incomplete reaction, with unreacted precursor oxides remaining in the final product. nih.govresearchgate.net

A variation of this method involves the mechanochemical synthesis (mechanosynthesis), where high-energy ball milling is used to induce the chemical reaction at or near room temperature. This technique can produce nanocrystalline NiFe₂O₄ with a disordered surface structure. acs.org

| Precursors | Reaction Temperature (°C) | Reaction Time (h) | Outcome |

| NiO, Fe₂O₃ | 600 | 48 | Incomplete reaction |

| NiO, Fe₂O₃ | 800 - 1000 | - | Full conversion to NiFe₂O₄ |

| NiO, Fe₂O₃ | 1000 | 72 | Pure phase of spherical nickel ferrite |

This table outlines the conditions and results for the solid-state synthesis of this compound.

Advanced Thin Film Deposition Techniques

The fabrication of this compound thin films is crucial for their application in various electronic and magnetic devices. Several advanced deposition techniques are employed to grow high-quality thin films with controlled thickness, microstructure, and magnetic properties.

Spin-spray deposition is a low-temperature, non-vacuum technique that allows for the deposition of ferrite thin films on various substrates, including glass, silicon, and plastic. mdpi.com This method can achieve high deposition rates and is an attractive option for efficient manufacturing. mdpi.com

Spray pyrolysis is another technique used to deposit nickel ferrite thin films. In this method, a solution of the precursor salts is sprayed onto a heated substrate, leading to the formation of the film. zenodo.org

Chemical vapor deposition (CVD) , particularly direct liquid injection CVD, has been utilized to deposit stoichiometric NiFe₂O₄ films. researchgate.net This technique offers good control over the film composition.

Pulsed-laser deposition (PLD) is a versatile technique for growing epitaxial thin films of complex oxides like nickel ferrite. semanticscholar.org

A modified chemical method , which is a variation of chemical bath deposition, has been reported for the synthesis of nanocrystalline nickel ferrite thin films at near room temperature. researchgate.net This method is relatively inexpensive and suitable for large-area deposition. researchgate.net

The properties of the deposited films are strongly influenced by the deposition parameters and the choice of substrate. For example, in spin-spray deposition, the thermal conductivity of the substrate can affect the microstructure and magnetic properties of the resulting film. mdpi.com

| Deposition Technique | Substrate(s) | Key Features |

| Spin-Spray Deposition | Glass, Silicon, Plastic | Low temperature, non-vacuum, high deposition rate |

| Spray Pyrolysis | Glass | - |

| Chemical Vapor Deposition | - | Good control over film composition |

| Pulsed-Laser Deposition | - | Growth of epitaxial films |

| Modified Chemical Method | Glass | Near room temperature, inexpensive, large-area |

This table provides an overview of advanced thin film deposition techniques for this compound.

Reactive Magnetron Sattering for Film Fabrication

Reactive magnetron sputtering is a versatile physical vapor deposition (PVD) technique used for depositing high-quality thin films of various materials, including this compound. This method involves the sputtering of metallic nickel and iron targets in a reactive atmosphere containing oxygen. The sputtered metal atoms react with the oxygen plasma to form a nickel ferrite film on the substrate.

The properties of the resulting NiFe₂O₄ films are highly dependent on several process parameters, such as the power supplied to the targets, the partial pressure of oxygen and argon, the substrate temperature, and the total sputtering pressure. For instance, polycrystalline NiZn-ferrite thin films have been deposited on Si(100) substrates using RF magnetron sputtering from a target with the nominal composition of Ni₀.₅Zn₀.₅Fe₂O₄. slideserve.com The preferred orientation of the spinel film was observed to change from (311) to (400) as the Argon pressure increased from 0.8 to 1.6 Pa, which also led to an increase in grain size. slideserve.com

Reactive magnetron sputtering offers the advantage of producing films with high density and strong adhesion to the substrate. Research has shown that this technique can yield films with saturation magnetization values larger than that of the bulk material, making it a suitable method for preparing various spinel ferrite compounds. semanticscholar.org

Table 1: Reactive Magnetron Sputtering Parameters for Ferrite Thin Films

| Target Composition | Substrate | Sputtering Pressure (Pa) | Post-Annealing Temperature (°C) | Resulting Film Properties |

|---|---|---|---|---|

| Ni₀.₅Zn₀.₅Fe₂O₄ | Si(100) | 0.8 - 1.6 | 800 | Polycrystalline, preferred orientation changes with pressure, saturation magnetization of 150 emu/cm³ |

| Metallic Fe and Co | Not specified | Not specified | Not specified | Larger saturation magnetization than bulk material |

Chemical Vapor Deposition (CVD) and Physical Vapor Deposition (PVD) Approaches

Chemical Vapor Deposition (CVD) is a process where a substrate is exposed to one or more volatile precursors, which react and/or decompose on the substrate surface to produce the desired deposit. For the synthesis of this compound, metal-organic CVD (MOCVD) is a commonly employed variant. This technique offers excellent control over film stoichiometry and thickness, and the ability to coat complex, three-dimensional substrates. researchgate.net

In a typical MOCVD process for NiFe₂O₄, organometallic precursors such as nickelocene (B73246) and n-butylferrocene are used. researchgate.net The growth rates can range from 150 to 200 nm per hour, yielding uniform, dense, and phase-pure spinel ferrite films. researchgate.net The deposition temperature is a critical parameter, with spinel-type reflections appearing at temperatures between 500 °C and 600 °C. At higher temperatures (around 700-800 °C), the formation of secondary phases like NiO and hematite can occur. researchgate.net

Physical Vapor Deposition (PVD) encompasses a variety of vacuum deposition methods that can be used to produce thin films. zenodo.org This process involves the transfer of material from a source to a substrate through physical means, such as evaporation or sputtering. PVD is characterized by the material transitioning from a condensed phase to a vapor phase and then back to a thin film condensed phase. zenodo.org Common PVD techniques include thermal evaporation, electron beam evaporation, and pulsed laser deposition (discussed in a later section). These methods are valued for their ability to produce high-purity films with well-controlled properties.

Table 2: Comparison of CVD and PVD for this compound Film Fabrication

| Feature | Chemical Vapor Deposition (CVD) | Physical Vapor Deposition (PVD) |

|---|---|---|

| Precursors | Volatile organometallic compounds (e.g., nickelocene, n-butylferrocene) | Solid target of the desired material |

| Deposition Mechanism | Chemical reaction and decomposition of precursors on the substrate | Physical transfer of material (e.g., sputtering, evaporation) |

| Typical Growth Rate | 1.6 - 3 nm/min researchgate.net | Varies with technique |

| Advantages | Excellent conformal coverage, precise control over stoichiometry | High purity films, can deposit a wide range of materials |

| Disadvantages | Precursor chemistry can be complex, potential for carbon contamination | Can have line-of-sight deposition limitations |

Electrodeposition Strategies

Electrodeposition is a versatile and cost-effective method for synthesizing thin films and nanostructures of metals, alloys, and oxides. The process involves the reduction of metal ions from an electrolyte solution onto a conductive substrate. For this compound, a two-step process is often employed: first, a nickel-iron (NiFe) alloy film is electrodeposited, and then this alloy is electrochemically oxidized to form the NiFe₂O₄ spinel structure. researchgate.net

The electrodeposition of the NiFe alloy is typically carried out from a sulfate (B86663) or chloride-based electrolyte containing salts of both nickel and iron. researchgate.netresearchgate.net The composition of the deposited alloy can be controlled by adjusting the ratio of Ni²⁺ to Fe²⁺ ions in the electrolyte, the applied current density, and the pH of the solution. researchgate.net The subsequent electrochemical oxidation is usually performed in an alkaline electrolyte, such as potassium hydroxide (KOH), at room temperature. researchgate.net This method allows for the formation of polycrystalline nickel iron oxide spinel thin films on various conducting substrates. researchgate.net

Spray Pyrolysis for Oxide Film Formation

Spray pyrolysis is a simple, cost-effective, and scalable technique for depositing thin films of metal oxides. The process involves spraying a solution containing precursors of the desired material onto a heated substrate. The droplets undergo evaporation and decomposition upon contact with the hot surface, leading to the formation of a solid film.

For the fabrication of this compound films, aqueous solutions of nickel chloride (NiCl₂) and iron chloride (FeCl₃) or nickel nitrate (Ni(NO₃)₂) and ferric nitrate (Fe(NO₃)₃) are commonly used as precursors. zenodo.orgscispace.com The substrate temperature is a crucial parameter, typically maintained around 350-420 °C. scispace.commdpi.com This method can produce polycrystalline NiFe₂O₄ films with a cubic crystal structure. scispace.com The morphology of the films can be influenced by the deposition conditions, with studies reporting the formation of nanorods and porous structures. scispace.com

Table 3: Spray Pyrolysis Parameters for this compound Thin Films

| Precursors | Substrate | Substrate Temperature (°C) | Resulting Film Characteristics |

|---|---|---|---|

| Nickel nitrate and Ferric nitrate | Glass | 350 | Nanorods and porous structures, cubic crystal system, optical band gap of ~3.41 eV scispace.com |

| Nickel chloride and Iron chloride | Glass | 350-420 | Polycrystalline, cubic bunsenite structure, optical band gap of 3.67 eV mdpi.com |

| Different molar precursor solutions | Not specified | Not specified | Grain-like surface morphology, cubic crystalline structure, band gap of 1.97 to 2.2 eV |

Atomic Layer Deposition (ALD)

Atomic Layer Deposition (ALD) is a thin-film deposition technique based on the sequential use of a gas-phase chemical process. ALD is a subclass of chemical vapor deposition. The majority of ALD reactions use two chemicals, typically called precursors. These precursors react with a surface one at a time in a sequential, self-limiting, manner. A thin film is slowly deposited through repeated exposure to separate precursors.

While specific studies detailing the ALD of stoichiometric NiFe₂O₄ are emerging, the technique has been successfully employed for related ferrite thin films like cobalt ferrite (CoFe₂O₄) and zinc ferrite (ZnFe₂O₄). scispace.com For instance, a radical-enhanced ALD process has been developed for growing ferrimagnetic CoFe₂O₄ thin films using bis(2,2,6,6-tetramethyl-3,5-heptanedionato) cobalt(II) and Fe(TMHD)₃ as metal precursors and atomic oxygen as the oxidant. scispace.com This process yielded amorphous and stoichiometric films at a deposition temperature of 200 °C with a growth rate of approximately 2.4 Å/supercycle. scispace.com The principles of this approach can be adapted for the deposition of nickel ferrite by selecting appropriate nickel and iron precursors. The key advantage of ALD is its ability to produce highly conformal and uniform films with precise thickness control at the atomic level.

Pulsed Laser Deposition (PLD)

Pulsed Laser Deposition (PLD) is a PVD technique that utilizes a high-power pulsed laser beam to ablate a target of the material to be deposited. The ablated material forms a plasma plume that expands and deposits onto a substrate, forming a thin film. PLD is a versatile technique that allows for the deposition of a wide range of materials, including complex oxides like this compound. mdpi.com

The properties of the deposited NiFe₂O₄ films are influenced by various parameters, including the laser fluence, background gas pressure (typically oxygen), substrate temperature, and the distance between the target and the substrate. mdpi.com Crystalline nanoparticles of Ni₀.₅Zn₀.₅Fe₂O₄ have been synthesized and deposited on silicon substrates using a KrF excimer laser. The resulting thin films exhibited a single-phase cubic spinel structure with uniformly distributed nanoparticles. Post-annealing of the deposited films is often performed to improve their crystallinity and magnetic properties. mdpi.com

Table 4: Pulsed Laser Deposition Parameters for Ferrite Thin Films

| Target Composition | Laser | Substrate | Deposition Conditions | Resulting Film Properties |

|---|---|---|---|---|

| Ni₀.₅Zn₀.₅Fe₂O₄ | KrF excimer (248 nm) | Si (100) | Pulse energy: 220 mJ, Repetition rate: 10 Hz, Vacuum: 1 × 10⁻⁶ Torr | Uniform and evenly distributed nanoparticles, single-phase cubic spinel structure |

| NiFe₂O₄ | Not specified | Si (100) | Varied O₂ pressure and substrate temperature | Saturation magnetization increased with substrate temperature in an oxygen atmosphere mdpi.com |

Nanostructure and Microstructure Engineering

The functional properties of this compound are profoundly influenced by its nanostructure and microstructure. Therefore, significant research efforts are directed towards engineering these features to tailor the material's performance for specific applications.

One common approach to control the nanostructure is through the synthesis of nanoparticles with specific sizes and morphologies. Methods like sol-gel combustion, co-precipitation, and mechanochemical synthesis are employed to produce NiFe₂O₄ nanoparticles. For example, the sol-gel combustion method, mediated by dextrin, has been used to synthesize NiFe₂O₄ nanoparticles with average crystallite sizes ranging from 20.6 to 68.6 nm by varying the annealing temperature from 600 to 1000 °C. The co-precipitation method can yield nanoparticles with sizes in the range of 0.29 to 5.16 nm.

Mechanosynthesis, a high-energy ball milling technique, can produce nanoparticles with a disordered surface shell and an ordered core, leading to unique magnetic properties such as enhanced coercivity. The thickness of this disordered shell can be controlled, allowing for the tailoring of the magnetic behavior.

In thin film fabrication, the microstructure, including grain size, orientation, and porosity, can be engineered by controlling the deposition parameters. As discussed in the previous sections, factors such as substrate temperature, background gas pressure, and post-deposition annealing play a crucial role in determining the final microstructure of the films. slideserve.comscispace.commdpi.com For instance, in spray pyrolysis, the morphology of NiFe₂O₄ films can be tuned to exhibit nanorods and porous structures. scispace.com Similarly, in reactive magnetron sputtering, the grain size and crystal orientation can be manipulated by adjusting the sputtering pressure. slideserve.com This level of control over the nanostructure and microstructure is essential for optimizing the performance of this compound in advanced technological applications.

Electrospinning for Magnetic Nanofiber Mats

Electrospinning is a versatile technique used to fabricate continuous nanofibers from a wide range of materials, including polymers, ceramics, and composites. In the context of this compound (NiFe₂O₄), electrospinning is combined with a sol-gel process to produce magnetic nanofiber mats. metall-mater-eng.comresearchgate.net This method involves preparing a precursor solution, typically a nickel-ferrite gel mixed with a polymer such as poly(vinylpyrrolidone) (PVP), which acts as a spinning aid to ensure the spinnability of the mixture. metall-mater-eng.comresearchgate.net A high voltage is then applied to the solution, causing a jet to be ejected and stretched into fine fibers, which are collected as a non-woven mat. mdpi.com Subsequent calcination of these composite fibers removes the polymer, resulting in pure nanocrystalline NiFe₂O₄ nanofibers. metall-mater-eng.com

The morphology of the resulting material can range from a dense mat to a coral-like structure, with fiber diameters spanning from hundreds of nanometers to a few micrometers. metall-mater-eng.com The technique allows for the creation of a network of arbitrarily oriented nanofibers with a high aspect ratio. hsbi.de These electrospun magnetic nanofiber mats are investigated for various applications due to their unique structural and magnetic properties. hsbi.demdpi.com The magnetic properties of the nanofiber mats, which can contain nanoparticles either embedded within or as part of the fiber itself, are influenced by the nanoparticle diameters and any post-treatment processes. hsbi.deresearchgate.net

Research has shown that the magnetic characteristics of the nanofibers can be tailored. For instance, analysis may reveal a distribution of crystallite sizes within the material, including a superparamagnetic fraction with very small crystallites (<13nm). metall-mater-eng.com The electrospinning process is valued for its simplicity and effectiveness in fabricating ultra-thin nanofibers, which can be produced as randomly oriented fibrous mats or as aligned fibers. researchgate.net

Table 1: Research Findings on Electrospun this compound Nanofibers

| Precursor/Polymer System | Key Process | Resulting Structure | Key Findings |

|---|---|---|---|

| Ni-ferrite gel / PVP | Sol-gel and Electrospinning | Nanocrystalline NiFe₂O₄ dense mat to coral-like fiber structure. metall-mater-eng.com | Resulted in fibers with diameters from nanometers to micrometers; identified a superparamagnetic fraction. metall-mater-eng.com |

| Polyacrylonitrile (B21495) (PAN) / NiFe₂O₄ nanoparticles | Electrospinning | Network of arbitrarily oriented nanofibers. hsbi.de | Magnetic properties depend on nanoparticle diameter and post-treatment. hsbi.de |

Control of Particle Size, Shape, and Composition in Nanomaterials

The physical and chemical properties of nanomaterials, including this compound, are critically dependent on their size, shape, and composition. rsc.orgnih.gov Precise control over these parameters is essential for tuning their magnetic and other functional characteristics. canada.canih.gov One effective method for achieving this control is the solution-phase thermal decomposition of metal oleate (B1233923) precursors. canada.ca

Through this approach, several synthetic variables can be manipulated to modify the final nanoparticle characteristics. The initial ratio of nickel to iron in the precursor oleate mixture directly influences both the composition and the shape of the resulting nanocrystals. canada.ca For example, altering the Ni:Fe ratio can systematically change the nanoparticle morphology from star-like shapes to cubes and eventually to spheres. canada.ca Furthermore, parameters such as the decomposition time of the precursors and the conditions under which they are dried play a significant role in determining the final size and shape of the nanoparticles. canada.ca This level of control allows for the synthesis of single-crystal nanoparticles with a uniform distribution of nickel and iron throughout the structure. canada.ca

Table 2: Influence of Precursor Composition on Nanoparticle Morphology

| Initial Ni:Fe Precursor Ratio | Resulting Nanoparticle Shape | Average Particle Size |

|---|---|---|

| 83:17 | Irregular, star-like particles | 7.3 nm |

| 67:33 | Mixture of stars and rounded cubes | Not specified |

| 50:50 | Mixture of cubes and spheres | 7.3 nm |

| 17:83 | Spheres | 11.0 nm |

Data derived from studies on nickel/iron oxide nanocrystals via solution-phase decomposition of metal oleate precursors. canada.ca

Post-Synthesis Annealing and Material Modification

Post-synthesis annealing is a critical thermal treatment step that significantly influences the structural and magnetic properties of this compound. scirp.orgresearchgate.net This process is essential for enhancing the crystallinity of the material, which tends to improve as the annealing temperature increases. nih.gov The temperature at which annealing is performed has a direct and pronounced effect on the grain size of the NiFe₂O₄ nanocrystals. scirp.orgresearchgate.net

Research has consistently shown that as the annealing temperature is raised, the average grain size of the nanoparticles increases. For instance, in NiFe₂O₄ synthesized by the sol-gel method, the average grain size was observed to increase from 31 nm to 54 nm as the annealing temperature was elevated from 500°C to 1000°C. scirp.orgresearchgate.net Similarly, in nanoparticles produced by a dextrin-mediated sol-gel combustion method, the crystallite size grew from 20.6 nm at 600°C to 68.6 nm at 1000°C. acs.org

This modification of the physical structure has a profound impact on the magnetic properties of the material. Saturation magnetization (Ms), a measure of the maximum magnetic moment of the material, generally increases with the grain size as a consequence of higher annealing temperatures. scirp.orgacs.org Conversely, coercivity (Hc), which is the resistance of a magnetic material to becoming demagnetized, tends to decrease with increasing annealing temperature and larger grain size. scirp.org However, at very high temperatures, such as 1000°C, the formation of pores can lead to a decrease in magnetization. scirp.org

Table 3: Effect of Annealing Temperature on NiFe₂O₄ Properties

| Annealing Temperature (°C) | Average Grain/Crystallite Size (nm) | Saturation Magnetization (emu/g) | Coercivity (Oe) |

|---|---|---|---|

| 500 | 31 scirp.orgresearchgate.net | 26.1 scirp.org | 157 scirp.org |

| 600 | 20.6 acs.org | 32.37 acs.org | 63.65 acs.org |

| 800 | 42 scirp.org | 37.74 acs.org | 93.66 acs.org |

| 900 | 48 scirp.org | 55.4 scirp.org | 51 scirp.org |

| 1000 | 54 scirp.orgresearchgate.net | 43.15 acs.org | 9.94 acs.org |

Data compiled from multiple studies to show general trends. scirp.orgresearchgate.netacs.org Specific values may vary based on the synthesis method.

Structural Elucidation and Microstructural Characterization of Diiron Nickel Tetraoxide

Crystallographic Analysis of the Spinel Phase

Diiron nickel tetraoxide crystallizes in the inverse spinel structure, a specific arrangement within the larger class of spinel compounds. scielo.brresearchgate.net This structure is characterized by a face-centered cubic (FCC) lattice of oxygen anions, with cations occupying specific interstitial tetrahedral (A) and octahedral (B) sites. ekb.egacs.org In the ideal inverse spinel structure of NiFe₂O₄, the divalent nickel (Ni²⁺) ions occupy the octahedral sites, while the trivalent iron (Fe³⁺) ions are equally distributed between the tetrahedral and octahedral sites. scielo.brjmaterenvironsci.comfz-juelich.de The precise arrangement and crystallographic parameters are determined using advanced diffraction techniques.

X-ray Diffraction (XRD) for Phase Identification and Lattice Parameters

X-ray diffraction (XRD) is a primary technique for confirming the crystalline phase and determining the lattice parameters of this compound. XRD patterns of synthesized NiFe₂O₄ consistently show diffraction peaks corresponding to a single-phase cubic spinel structure, without the presence of impurity phases like nickel oxide (NiO) or hematite (B75146) (α-Fe₂O₃) when synthesis is optimal. jmaterenvironsci.commdpi.com The diffraction peaks are indexed to reflection planes such as (111), (220), (311), (400), (422), (511), and (440), which are characteristic of the FCC spinel lattice. ekb.eg

The lattice parameter, 'a', is a crucial measure of the unit cell size. For polycrystalline NiFe₂O₄, this value is typically found to be in close agreement with standard values from the Joint Committee on Powder Diffraction Standards (JCPDS). Experimental values are often reported in the range of 8.33 Å to 8.35 Å. scielo.brmeral.edu.mmresearchgate.net For instance, studies have reported lattice parameters of 8.34 Å and approximately 8.35 Å. scielo.brmeral.edu.mm Another study recorded a lattice constant of 8.339 Å, which is consistent with the standard JCPDS Card No. 10-0325. researchgate.netvnu.edu.vn The precise value can be influenced by synthesis methods and conditions, such as annealing temperature, which affects crystallite size and stoichiometry. researchgate.netirost.ir

| Synthesis/Annealing Condition | Lattice Parameter (a) in Å | Crystallite Size (nm) | Reference |

|---|---|---|---|

| Polycrystalline Powder | 8.34 | 23.75 - 45.99 | meral.edu.mm |

| Synthesized via Co-precipitation | ~8.35 | Not Specified | scielo.br |

| Annealed at 800 °C | 8.344 | 42.57 | researchgate.net |

| Standard (JCPDS No. 10-0325) | 8.339 | Not Applicable | researchgate.netvnu.edu.vn |

| Synthesized via Sol-Gel | Not Specified | ~21 | researchgate.net |

Neutron Diffraction for Cation Distribution Studies

Studies using joint structural modeling of neutron and X-ray powder diffraction data have confirmed that hydrothermally synthesized NiFe₂O₄ nanoparticles adopt a fully inverse spinel structure. rsc.org This corresponds to an inversion parameter (x) of 1.00 in the formula [Fe³⁺₁₋ₓNi²⁺ₓ]ᵗᵉᵗ[Fe³⁺₂₋ₓNi²⁺ₓ]ᵒᶜᵗO₄. rsc.org In this arrangement, all Ni²⁺ ions occupy the octahedral [B] sites, while Fe³⁺ ions are split equally between the tetrahedral (A) and octahedral [B] sites, represented as (Fe³⁺)[Ni²⁺Fe³⁺]O₄. rsc.org This ordered arrangement is crucial as it is the primary source of the material's net magnetic moment. e3s-conferences.org Some studies using techniques like Rietveld refinement of XRD data also support a high degree of inversion, with inversion parameters measured as high as 0.95. jmaterenvironsci.com

Structural Investigations of Cubic Systems (Fd-3m Space Group)

The crystal structure of this compound belongs to the cubic crystal system and is specifically described by the Fd-3m space group (No. 227). jmaterenvironsci.comresearchgate.netarxiv.org This space group dictates the symmetry elements of the crystal, including the positions of the atoms within the unit cell. In this structure, the oxygen ions form a cubic close-packed lattice. The cations are located in the interstitial sites: one-eighth of the tetrahedral holes and one-half of the octahedral holes are occupied. acs.org Rietveld refinement of XRD data is a common method used to confirm that the synthesized material conforms to the Fd-3m space group and to determine atomic positions and site occupancy factors, further validating the inverse spinel structure. ekb.egjmaterenvironsci.comnih.gov Synchrotron diffraction studies have also confirmed the centrosymmetric Fd-3m structure at room temperature. arxiv.org

Morphological and Microscopic Characterization

The macroscopic properties of this compound are significantly influenced by its microstructure, including the size, shape, and arrangement of its constituent grains and particles. Electron microscopy techniques are indispensable for characterizing these features.

Scanning Electron Microscopy (SEM) for Surface Topography and Fiber Structure

Scanning Electron Microscopy (SEM) is widely used to investigate the surface morphology and microstructure of this compound powders and films. SEM images reveal details about grain size, shape, and the degree of agglomeration. ekb.eg For bulk or sintered samples, SEM shows that the surfaces can be crack-free with uniformly distributed continuity. meral.edu.mm The grain sizes can vary significantly depending on the synthesis method and thermal treatment; average grain sizes of around 475.87 nm have been observed in some studies. meral.edu.mm

In the case of nanoparticles, SEM analysis often shows the formation of agglomerates due to magnetic interactions between the particles. irost.irtandfonline.com The morphology of these agglomerates can vary, with some studies reporting irregularly shaped particles that form larger clusters. irost.ir The individual particles within these clusters are often observed to have polyhedral or nearly spherical shapes. ekb.eg

Transmission Electron Microscopy (TEM) for Nanoparticle Size and Morphology

Transmission Electron Microscopy (TEM) provides higher resolution imaging than SEM, making it ideal for characterizing the size, shape, and crystal structure of individual nanoparticles. TEM micrographs have confirmed that NiFe₂O₄ nanoparticles can be synthesized with various morphologies, though they are often uniformly distributed and spherical. nih.gov Studies have reported average particle sizes ranging from as small as 8.9 nm to larger sizes around 90 nm, depending on the synthesis route. irost.irbohrium.com For example, nanoparticles prepared by a sol-gel method were found to have an average size of 9.7 nm, while a hydrothermal method produced crystallites with an average diameter of 8.9 nm. nih.govbohrium.com

High-Resolution TEM (HR-TEM) can resolve the crystal lattice fringes, allowing for the measurement of interplanar distances. For instance, an interplanar distance of 0.25 nm has been measured, which corresponds to the (311) plane of the FCC crystal structure, a characteristic reflection for spinel ferrites. nih.gov Furthermore, Selected Area Electron Diffraction (SAED) patterns obtained via TEM consist of rings corresponding to various crystallographic planes—(220), (311), (400), (511), and (440)—which confirms the polycrystalline nature and the Fd-3m cubic symmetry of the nanoparticles. nih.gov

| Synthesis Method | Average Particle/Crystallite Size (nm) | Observed Morphology | Reference |

|---|---|---|---|

| Sol-Gel | 9.7 | Uniformly distributed, spherical shape | nih.gov |

| Hydrothermal | 8.9 | Small particle size, good crystalline nature | bohrium.com |

| Co-precipitation | 10 - 20 | Irregular shape, form aggregates | researchgate.net |

| Polyacrylamide Gel | ~90 | Irregular form, some agglomeration | irost.ir |

| Sol-Gel Auto Combustion | 16.80 | Not specified | tandfonline.com |

Atomic Force Microscopy (AFM) for Surface Details and Nanofiber Analysis

Atomic Force Microscopy (AFM) is a powerful tool for investigating the surface topography of this compound at the nanoscale. Studies on nickel ferrite (B1171679) thin films have shown that all films exhibit a granular nature. researchgate.net The surface morphology, including grain size and roughness, is significantly influenced by deposition parameters such as time. For instance, in pulsed laser deposition, as the deposition time increases, both the grain size and the surface roughness of the resulting thin films tend to increase. researchgate.net This is because longer deposition times allow for the formation of larger, more defined granular structures.

AFM has also been instrumental in characterizing the morphology of NiFe₂O₄ nanofibers produced through methods like electrospinning. researcher.lifedntb.gov.ua This technique allows for the visualization of the fiber structure, revealing details about their diameter, surface texture, and whether they form single-particle or multi-particle chains. researcher.life The morphology of these nanofibers can be tailored by adjusting synthesis parameters, which in turn influences their magnetic properties. researcher.life For example, annealing temperature can alter the crystallite size within the nanofibers, leading to a transition from superparamagnetic to soft ferromagnetic behavior. researcher.life

Table 1: Influence of Deposition Time on NiFe₂O₄ Thin Film Microstructure

| Deposition Time (min) | Film Thickness (nm) | Grain Size (nm) | Roughness (nm) |

|---|---|---|---|

| 16 | 62 | 30 | 1.8 |

| 24 | 87 | 37 | 2.6 |

| 32 | 118 | 42 | 3.5 |

| 40 | 176 | 49 | 4.2 |

This table is generated based on data from structural studies of nickel ferrite thin films. researchgate.net

Elemental and Chemical State Analysis

Energy-Dispersive X-ray Spectroscopy (EDX)

Energy-Dispersive X-ray Spectroscopy (EDX) is a standard method for determining the elemental composition of this compound, consistently confirming the presence of nickel (Ni), iron (Fe), and oxygen (O). d-nb.inforesearchgate.net The analysis is crucial for verifying the stoichiometry of the synthesized material. For instance, EDX analysis of NiFe₂O₄ nanoparticles prepared by a solution combustion process revealed atomic ratios for Ni/Fe of approximately 1:2, consistent with the theoretical formula. acs.org This confirms the successful formation of the desired compound without significant impurities. acs.org However, the synthesis method can impact the final elemental ratios; for example, samples prepared via co-precipitation have sometimes shown a nickel deficiency and an excess of oxygen compared to those made by the sol-gel method. bohrium.com

X-ray Photoelectron Spectroscopy (XPS) for Surface Electronic States

X-ray Photoelectron Spectroscopy (XPS) provides critical insights into the surface chemistry and electronic states of the constituent elements in this compound. The analysis of the Ni 2p and Fe 2p core level spectra is particularly important for determining the oxidation states.

For nickel, the Ni 2p spectrum typically shows two main peaks, Ni 2p₃/₂ and Ni 2p₁/₂, along with characteristic satellite peaks. researchgate.net The binding energies of the main peaks, located around 853.3-856.2 eV for Ni 2p₃/₂ and 872.8 eV for Ni 2p₁/₂, are indicative of Ni being in the +2 oxidation state (Ni²⁺). researchgate.netrruff.info

Similarly, the Fe 2p spectrum is used to confirm the oxidation state of iron. The spectrum is characterized by the Fe 2p₃/₂ and Fe 2p₁/₂ spin-orbit components. The binding energies for Fe 2p₃/₂ (around 710.5-712.6 eV) and Fe 2p₁/₂ (around 724.0-726.8 eV) correspond to the Fe³⁺ oxidation state. researchgate.nethelmholtz-berlin.de Some studies also identify the presence of both Fe²⁺ and Fe³⁺ states on the surface, indicated by distinct peaks within the Fe 2p envelope. researchgate.nethelmholtz-berlin.de The presence of both Ni²⁺ and Fe³⁺ oxidation states is a key confirmation of the formation of the single-phase cubic NiFe₂O₄ structure. researchgate.net

Table 2: Representative XPS Binding Energies for this compound (NiFe₂O₄)

| Element & Region | Oxidation State | Binding Energy (eV) | Satellite Peak (eV) |

|---|---|---|---|

| Ni 2p₃/₂ | Ni²⁺ | ~853.3 - 856.2 | ~861.7 - 862.2 |

| Ni 2p₁/₂ | Ni²⁺ | ~872.8 | ~879.6 |

| Fe 2p₃/₂ | Fe³⁺ | ~710.5 - 712.6 | ~719.8 |

| Fe 2p₁/₂ | Fe³⁺ | ~724.0 - 726.8 | ~731.3 |

This table compiles typical binding energy ranges from various XPS studies. researchgate.netresearchgate.netsurfacesciencewestern.comscispace.com

Correlation Between Synthesis Parameters and Resultant Microstructure

The microstructure of this compound is highly dependent on the synthesis method and associated parameters, such as annealing temperature and the use of surfactants. Different synthesis routes yield nanoparticles with distinct morphologies, sizes, and distributions.

The sol-gel method , for example, tends to produce nanoparticles that are almost spherical, slightly agglomerated, and have a narrow particle size distribution (e.g., 18–25 nm). ias.ac.inresearchgate.net In contrast, the co-precipitation technique often results in particles with an irregular shape, a smaller average size, and a wider size distribution (e.g., 8–20 nm). ias.ac.inresearchgate.net Furthermore, materials produced by the sol-gel method generally exhibit higher purity. ias.ac.in

Annealing temperature is another critical parameter that directly influences the crystallite size. For both sol-gel and co-precipitation methods, increasing the annealing temperature leads to an increase in the particle size. ias.ac.inresearchgate.net For instance, co-precipitated NiFe₂O₄ particles annealed at 400°C may be superparamagnetic, but become ferrimagnetic when the annealing temperature is raised to 600°C, a change directly linked to the growth in particle size. ias.ac.in

The use of surfactants during synthesis can also dictate the final morphology. Studies have shown that different synthesis conditions, such as using specific surfactants (e.g., cationic CTAB), can produce distinct morphologies like nanocubes, which can enhance properties like cyclic stability for battery applications. tudelft.nltudelft.nl In contrast, surfactant-free methods may lead to mixed rhombohedron morphologies with higher surface areas. tudelft.nltudelft.nl

Table 3: Effect of Synthesis Method on NiFe₂O₄ Nanoparticle Microstructure

| Synthesis Method | Typical Particle Shape | Typical Particle Size | Size Distribution | Purity/Phase |

|---|---|---|---|---|

| Sol-Gel | Almost spherical | Moderate (e.g., 18-25 nm) | Narrow | High purity |

| Co-precipitation | Irregular | Small (e.g., 8-20 nm) | Wide | Can have impurities (e.g., hematite) |

| Solid-State Reaction | Close-to-spherical | Varies with temperature/time | Narrow (under optimal conditions) | Pure phase at 800-1000°C |

This table summarizes findings from comparative studies on synthesis methods. ias.ac.inresearchgate.netmdpi.com

Advanced Electronic and Magnetic Properties Research on Diiron Nickel Tetraoxide

Electronic Structure and Charge Transport Phenomena

The electronic structure and charge transport properties of diiron nickel tetraoxide (NiFe₂O₄), a member of the spinel ferrite (B1171679) family, are critical to its diverse applications in electronics and catalysis. ontosight.airsc.org As a semiconductor, its behavior is dictated by the arrangement of its constituent ions and the resulting electronic bands.

Investigation of Band Structure and Band Gap Properties

This compound possesses a complex electronic structure arising from the hybridization of Ni 3d, Fe 3d, and O 2p orbitals. The material typically exhibits an inverse spinel structure where Ni²⁺ ions occupy octahedral sites, and Fe³⁺ ions are distributed between both tetrahedral and octahedral sites. iau.ir This arrangement significantly influences the material's band structure.

The optical band gap (Eg) of NiFe₂O₄ has been reported to vary, with values generally falling in the range of 2.90 to 3.60 eV. sci-hub.se Some studies have reported a band gap of around 1.0 eV for nanocomposites of NiFe₂O₄ with polyaniline. researchgate.netnih.gov The band gap can be influenced by factors such as synthesis method, particle size, and doping. For instance, doping with manganese has been shown to alter the band gap. sci-hub.se Similarly, the presence of carbon nanotubes as a substrate has been observed to reduce the band gap energy. iau.ir In contrast, some research on bismuth-doped nickel-zinc (B8489154) ferrites showed a stable band gap of approximately 3.20 eV, regardless of the dopant concentration. acs.org

Table 1: Reported Band Gap Values for this compound and Related Materials

| Material | Reported Band Gap (eV) | Reference |

| Ni₁₋ₓMnₓFe₂O₄ Thin Films | 2.90 - 3.60 | sci-hub.se |

| PANI-NiFe₂O₄ Nanocomposite | 1.0 | researchgate.netnih.gov |

| NiFe₂O₄ on CNTs | Reduction observed | iau.ir |

| Bi-doped Ni-Zn Ferrite | ~3.20 | acs.org |

| Pure NiFe₂O₄ | ~2.62 (bulk) | chalcogen.ro |

| Cu-doped NiFe₂O₄ | 3.25 - 2.39 | chalcogen.ro |

Fermi Level and Work Function Modulation

The Fermi level (E_F), representing the energy level with a 50% probability of being occupied at non-zero temperatures, and the work function, the minimum energy required to remove an electron from the material's surface, are crucial parameters for electronic devices. rsc.orgstackexchange.com For NiFe₂O₄, the work function can be influenced by surface conditions, such as hydroxylation, and the presence of defects like oxygen vacancies. researchgate.net

Studies on nickel-zinc ferrites have reported a work function of approximately 5.88 eV. acs.org Doping and the creation of nanocomposites can modulate the work function. For example, a NiFe₂O₄/rGO/CNT tertiary nanocomposite exhibited a lower effective work function of 1.92 eV. rsc.org The introduction of a nickel interlayer in a Mo₂C/Ni/Fe₃O₄ heterostructure created a gradient in the work function (4.6 / 5.0 / 5.2 eV), which reduced interfacial Schottky barriers. rsc.org It is important to note that the Fermi level position can shift due to factors like vacuum annealing, which can create oxygen vacancies and move the Fermi level away from the valence band maximum. researchgate.net

Conductivity Mechanisms in Oxide Materials

The electrical conductivity in this compound is primarily governed by the hopping of charge carriers between ions of different valence states. asianpubs.orgresearchgate.net This hopping mechanism is characteristic of many transition metal oxides. The conductivity can be either n-type or p-type, depending on the stoichiometry and the presence of specific ions. researchgate.net

In NiFe₂O₄, the electrical conduction is attributed to the hopping of electrons between Fe²⁺ and Fe³⁺ ions located at the octahedral sites. scirp.org The conductivity generally increases with frequency, a behavior consistent with the hopping model. researchgate.net The nature and concentration of charge carriers can be influenced by doping. For instance, the substitution of Ni²⁺ with Zn²⁺ can lead to the migration of some Fe ions, increasing the number of ferric and ferrous ions at the octahedral sites and thereby affecting conductivity. scirp.org The conductivity of NiFe₂O₄ is also temperature-dependent, typically exhibiting semiconductor behavior where resistivity decreases with increasing temperature. scirp.org

Redox Properties and Electron Transfer Dynamics

The redox properties of this compound are central to its catalytic and electrochemical applications. acs.org These properties are linked to the ability of the constituent metal ions, particularly iron and nickel, to exist in multiple oxidation states. Electron transfer can occur through several pathways, including ligand-to-metal charge transfer (LMCT) and metal-to-metal charge transfer (MMCT). osu.edu

Upon photoexcitation, electron transfer from the O 2p valence band to the Fe 3d conduction band can occur. osu.edu This process can lead to the formation of polarons, where electrons localize on octahedral Fe centers and holes localize on octahedral Ni centers. osu.edu This charge transfer can drive a spin-state transition in the Ni ions on an ultrafast timescale. osu.edu The presence of oxygen vacancies can also play a significant role in the electron transfer dynamics by inducing the surrounding delocalized electrons to be excited to the conduction band, thereby improving electron transfer. acs.org Furthermore, the formation of heterostructures, such as with carbon dots or other metal oxides, can enhance charge separation and interfacial charge transfer, improving the material's performance in photocatalytic and photoelectrochemical applications. rsc.orgaip.org

Magnetic Phenomena and Spin Interactions

This compound is a well-known ferrimagnetic material, where the magnetic moments of the ions on the tetrahedral (A) and octahedral (B) sites are aligned in opposite directions, resulting in a net magnetic moment. smolecule.com This inherent magnetic nature, coupled with its nanostructural possibilities, gives rise to interesting magnetic phenomena.

Ferrimagnetism and Superparamagnetic Behavior in Nanoparticles

In its bulk form, this compound exhibits typical ferrimagnetic behavior. researchgate.net However, when the particle size is reduced to the nanometer scale, it can display superparamagnetism. tandfonline.comtandfonline.com Superparamagnetism occurs when the thermal energy is sufficient to overcome the magnetic anisotropy energy of a single-domain nanoparticle, causing its magnetic moment to fluctuate randomly. This behavior is typically observed at room temperature for NiFe₂O₄ nanoparticles with an average particle size below a critical value, which has been reported to be around 6 nm. tandfonline.comtandfonline.com

The transition from ferrimagnetism to superparamagnetism is size-dependent. mdpi.com As the particle size decreases, the coercivity (the magnetic field required to reduce the magnetization to zero) also tends to decrease. For single-domain ferromagnetic nanoparticles, an increasing trend in coercivity with increasing particle size has been observed. researchgate.net The magnetic properties, including saturation magnetization and coercivity, are also influenced by the synthesis method and any subsequent treatments. researchgate.netmdpi.com For example, nickel ferrite nanoparticles encapsulated within carbon nanotubes have been shown to exhibit superparamagnetic-like behavior. aip.org

Magnetization Dynamics and Quasistatic Magnetic Properties

The study of magnetization dynamics and quasistatic magnetic properties of this compound reveals complex behaviors influenced by the material's form and structure. mdpi.comresearchgate.net Theoretical and experimental investigations on nanofibers containing this compound nanoparticles have highlighted that the magnetic properties are largely dependent on the material, fiber diameter, and orientation relative to an external magnetic field. mdpi.comresearchgate.net

Quasistatic magnetic measurements performed on nanoparticle ensembles of this compound often demonstrate superparamagnetic behavior, characterized by a blocking temperature below room temperature. scispace.comresearchgate.net In this state, the material exhibits magnetic properties in the presence of a magnetic field but shows zero coercivity and remanence once the field is removed. researchgate.net For thin films, specialized techniques such as custom-built broadband ferromagnetic resonance (FMR) setups are utilized to probe the magnetization dynamics. aip.org These studies are crucial for understanding the high-frequency response of the material, which is essential for applications in microwave and spintronic devices. aip.org The magnetic properties of nanofiber mats embedded with these nanoparticles are dominated by single-particle characteristics rather than by clusters of interacting nanoparticles, especially after thermal treatments. mdpi.com

Influence of Nanoparticle Size and Morphology on Magnetic Characteristics

The synthesis method plays a pivotal role in determining the morphology and size distribution of the nanoparticles, which in turn dictates their magnetic properties. ias.ac.in For instance, nanoparticles synthesized via the sol-gel method tend to be spherical with a narrow size distribution and exhibit ferrimagnetic behavior. ias.ac.in In contrast, the co-precipitation technique often yields irregularly shaped particles with a wider size distribution that may exhibit superparamagnetism at smaller sizes (e.g., annealed at 400°C). ias.ac.in Embedding the nanoparticles within an inert matrix like silica (B1680970) (SiO₂) is a strategy used to control particle size, prevent overgrowth during thermal treatments, and induce superparamagnetic properties. bohrium.com

Below is a table summarizing the effect of synthesis method and annealing temperature on the properties of nickel ferrite nanoparticles.

| Synthesis Method | Annealing Temp. (°C) | Crystallite Size (nm) | Magnetic Behavior | Saturation Magnetization (Ms) (emu/g) |

| Co-precipitation | 400 | 8 - 20 | Superparamagnetic | Low |

| Co-precipitation | 600 | - | Ferrimagnetic | Increased |

| Sol-gel | 400 | 18 - 25 | Ferrimagnetic | High |

| Sol-gel | 600 | - | Ferrimagnetic | High |

Data compiled from research findings. ias.ac.in

Magnetic Anisotropy and its Control

Magnetic anisotropy, the directional dependence of a material's magnetic properties, is a crucial parameter in this compound. The total anisotropy energy density in nanoparticles includes contributions from magnetocrystalline, surface, and shape anisotropy. unipi.it For nanoparticles, the effective magnetic anisotropy constant (Keff) is often significantly larger than that of the bulk material, primarily due to the increased contribution of surface anisotropy. unipi.it

The origin of induced magnetic anisotropy has been a subject of detailed investigation. One model proposes that it results from preferentially oriented Jahn-Teller distortions associated with Ni²⁺ ions located on the tetrahedral (A) sites of the spinel lattice. aip.org Control over magnetic anisotropy can be exerted through various means. In thin films, for example, strain induced by the lattice mismatch with the substrate is a principal factor determining the anisotropy. aip.orgnih.gov By choosing substrates with a near-perfect lattice match, such as ZnGa₂O₄, strain-free films with lower anisotropy can be grown. aip.org Ferromagnetic resonance (FMR) measurements are a key tool for determining both magnetocrystalline and uniaxial anisotropy fields in these films. nih.gov

The table below shows examples of anisotropy fields in nickel ferrite thin films grown on different substrates.

| Substrate (Orientation) | Film Thickness (µm) | Magnetocrystalline Anisotropy Field (H₄) (kOe) | Uniaxial Anisotropy Field (Hₐ) (kOe) |

| MGO (100) | 2.5 - 16 | -0.24 to -0.86 | Decreased with thickness |

| MGO (110) | 2.5 - 16 | -0.24 to -0.86 | Increased with thickness |

Data sourced from FMR measurements on LPE grown films. nih.gov

Temperature Dependence of Magnetic Properties

The magnetic properties of this compound exhibit a strong dependence on temperature. The annealing temperature used during synthesis is a critical parameter that influences the grain size of the nanoparticles. scirp.orgresearchgate.net Generally, an increase in annealing temperature leads to larger grain sizes and improved crystallinity. scirp.org This, in turn, results in an increase in saturation magnetization (Ms), approaching the value of bulk nickel ferrite. scirp.org For example, the saturation magnetization of nanoparticles annealed at 500°C was found to be 29.7 emu/g, which increased to 44.2 emu/g when annealed at 900°C. scirp.org

Conversely, coercivity (Hc) tends to decrease as the annealing temperature and particle size increase. researchgate.net This behavior is linked to the transition from single-domain to multi-domain magnetic structures. Low-temperature magnetic measurements are essential for characterizing phenomena such as superparamagnetism, where the blocking temperature (the temperature below which a material shows ferromagnetic behavior) is a key parameter. researchgate.net For nanoparticles smaller than a critical size (~10 nm), superparamagnetic behavior can be observed at room temperature. researchgate.net The Curie temperature (TC), the point at which the material transitions from ferrimagnetic to paramagnetic, is another fundamental temperature-dependent property that is influenced by the material's internal structure. nih.gov

| Annealing Temperature (°C) | Average Grain Size (nm) | Saturation Magnetization (Ms) (emu/g) |

| 500 | 31 | 29.7 |

| 600 | 35 | 32.5 |

| 700 | 41 | 36.8 |

| 800 | 46 | 40.1 |

| 900 | 50 | 44.2 |

| 1000 | 54 | 41.5 |

Data based on sol-gel synthesized NiFe₂O₄. scirp.org

Spectroscopic Probes of Electronic and Magnetic States

Advanced spectroscopic techniques are indispensable for probing the local electronic structure and atomic arrangements in this compound, which are fundamental to its magnetic and electronic properties.

X-ray Absorption Near-Edge Structure (XANES)

X-ray Absorption Near-Edge Structure (XANES) spectroscopy is a powerful tool for investigating the electronic state and local coordination environment of the constituent metal ions in this compound. mdpi.com By analyzing the features around the absorption edge of an element, such as the Ni K-edge or Fe K-edge, the oxidation state of the ions can be determined. mdpi.com Studies have confirmed that in nickel ferrite composites, the position of the Ni K-edge corresponds to an oxidation state of 2+ for the nickel ions. mdpi.com

The pre-edge region of the Fe K-edge XANES spectra can reveal information about the local symmetry. For instance, the presence of a pre-edge feature corresponding to the 1s to 3d electronic transition, which is typically forbidden under perfect octahedral symmetry, indicates distortions in the local geometry of the Fe ions. researchgate.net XANES analysis, often used in conjunction with EXAFS, is also crucial for determining the distribution of cations between the tetrahedral and octahedral sites within the spinel structure. researchgate.netgrafiati.com

Extended X-ray Absorption Fine Structure (EXAFS)

Extended X-ray Absorption Fine Structure (EXAFS) provides quantitative details about the local atomic structure around a specific element. researchgate.net By analyzing the oscillations in the absorption coefficient above the absorption edge, information such as interatomic bond distances, coordination numbers, and the types of neighboring atoms can be extracted. researchgate.netacs.org

EXAFS studies on this compound have been used to determine the bond lengths of Fe-O and Fe-Fe, which were found to be approximately 1.87 Å and 3.05 Å, respectively. researchgate.net A primary application of EXAFS in the study of spinel ferrites is the quantitative determination of cation distribution between the tetrahedral (A) and octahedral (B) sites. acs.orgresearchgate.net This information is critical, as the magnetic properties of ferrites are governed by the superexchange interactions between cations on these different sites. aip.org Combining EXAFS with other techniques like X-ray diffraction and magnetization analysis provides a comprehensive understanding of the structure-property relationships in this compound. aip.org

Photoelectron Spectroscopic Studies of Electronic Structures

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive quantitative spectroscopic technique used to analyze the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In the study of this compound (NiFe₂O₄), XPS provides critical insights into its electronic structure by identifying the oxidation states of nickel, iron, and oxygen, which are fundamental to understanding its advanced electronic and magnetic properties.

Research employing XPS confirms the presence of Ni, Fe, and O in the NiFe₂O₄ structure. High-resolution spectra of the core levels reveal specific binding energies characteristic of the constituent elements in their respective oxidation states. The Ni 2p spectrum typically shows two main peaks, Ni 2p₃/₂ and Ni 2p₁/₂, along with satellite peaks. The binding energy for the Ni 2p₃/₂ peak is regularly observed around 855.0 eV to 856.2 eV, which is characteristic of Ni²⁺ in an octahedral coordination within the spinel structure. osti.govresearchgate.net Similarly, the Fe 2p spectrum is resolved into Fe 2p₃/₂ and Fe 2p₁/₂ components. The Fe 2p₃/₂ peak, found at approximately 710.27 eV to 711.7 eV, confirms the presence of Fe³⁺ ions. osti.govresearchgate.net Some studies have also detected shoulders or separate peaks that indicate the presence of other valence states, such as Ni³⁺ and Fe²⁺, which often relate to surface defects or non-stoichiometry. nih.gov

The O 1s spectrum is also crucial. It is often deconvoluted into multiple peaks. The main peak, typically around 529.11 eV to 530.5 eV, corresponds to the oxygen atoms in the crystal lattice (O²⁻). researchgate.net Additional peaks at higher binding energies can be attributed to surface hydroxyl groups (-OH) or oxygen vacancies, which are common surface defects. researchgate.net These spectroscopic findings are essential for validating the successful synthesis of the target NiFe₂O₄ compound and for correlating its surface chemistry with its functional properties. researchgate.net

| Element Orbital | Binding Energy (eV) | Inferred Oxidation State | Reference |

|---|---|---|---|

| Ni 2p₃/₂ | 855.0 - 856.2 | Ni²⁺ | osti.govresearchgate.net |

| Ni 2p₁/₂ | 873.47 | Ni²⁺ | researchgate.net |

| Fe 2p₃/₂ | 710.27 - 711.7 | Fe³⁺ | osti.govresearchgate.net |

| Fe 2p₁/₂ | 723.11 | Fe³⁺ | researchgate.net |

| O 1s | 529.11 - 530.5 | O²⁻ (Lattice Oxygen) | researchgate.net |

Defect Chemistry and its Impact on Electronic and Magnetic Properties

The electronic and magnetic properties of this compound are not solely determined by its ideal crystal structure but are profoundly influenced by its defect chemistry. Defects such as cation and anion vacancies, interstitials, and cation substitutions can significantly alter the material's characteristics. The controlled introduction of these defects is a key strategy for tuning the functionality of NiFe₂O₄ for specific applications.

Oxygen vacancies are a common type of defect in spinel ferrites, often forming during synthesis or processing under specific atmospheric conditions. These vacancies can create an excess of electrons, which may lead to the reduction of neighboring cations (e.g., Fe³⁺ to Fe²⁺) to maintain charge neutrality. This process directly impacts the electrical conductivity of the material. An increase in oxygen vacancies can lead to the formation of electron-rich sites, potentially enhancing conductivity. mdpi.com Furthermore, these vacancies can act as active sites, for instance, in catalysis, by modifying the surface electronic structure. mdpi.com

Cation distribution and vacancies also play a crucial role. NiFe₂O₄ has an inverse spinel structure where Ni²⁺ ions occupy octahedral [B] sites, and Fe³⁺ ions are distributed between tetrahedral (A) and octahedral [B] sites. researchgate.net However, defects can lead to a redistribution of these cations. For example, the formation of Fe vacancies at tetrahedral sites has been linked to the creation of magnetically "dead" layers in thin films. acs.org Conversely, doping NiFe₂O₄ with other transition metal ions (e.g., Co²⁺, Zn²⁺, Mn²⁺) intentionally introduces substitutional defects. bohrium.commdpi.com These dopants can alter the lattice parameters, strain, and, most importantly, the magnetic exchange interactions between the A and B sites. bohrium.commdpi.com

The impact on magnetic properties is particularly significant. The introduction of non-magnetic ions like Zn²⁺, which preferentially occupy tetrahedral sites, weakens the A-B superexchange interaction, typically leading to a decrease in saturation magnetization. mdpi.com Doping can also influence magnetic anisotropy and coercivity. For instance, increased spin disorder on the surface layer, often associated with smaller particle sizes and defects, can lead to changes in coercivity. mdpi.com The presence of structural defects like antiphase boundaries, which can form when films are grown on mismatched substrates, is also known to degrade magnetic properties. aip.org Conversely, reducing these defects by using lattice-matched substrates can improve magnetic ordering and lower magnetic damping. aip.org Annealing temperature is another critical factor, as it can reduce lattice defects and strains, leading to an increase in saturation magnetization due to the formation of more ordered unit cells. researchgate.net

| Defect/Dopant Type | Impact on Electronic Properties | Impact on Magnetic Properties | Reference |

|---|---|---|---|

| Oxygen Vacancies | Increases electrical conductivity; creates active surface sites. | Can alter cation oxidation states, indirectly affecting net magnetization. | mdpi.com |

| Fe Vacancies | Can create magnetically "dead" layers. | Reduces local magnetization. | acs.org |

| Structural Defects (e.g., Antiphase Boundaries) | - | Leads to inferior static and dynamic magnetic properties. | aip.org |

| Doping with Zn²⁺ | Alters cation distribution. | Decreases saturation magnetization (Mₛ). | mdpi.com |

| Doping with Mn²⁺ | Modifies cation distribution. | Decreases saturation magnetization (Mₛ) and remanent magnetization. | mdpi.com |

| Doping with Co²⁺ | Can cause Ni²⁺ to occupy both tetrahedral and octahedral sites. | Decreases saturation magnetization (Mₛ) and remanent magnetization. | mdpi.com |

| Annealing (Reduces Defects/Strain) | Improves crystallinity. | Increases saturation magnetization (Mₛ). | researchgate.net |

Catalytic and Electrocatalytic Investigations of Diiron Nickel Tetraoxide

Heterogeneous Catalysis Mechanisms

Diiron nickel tetraoxide functions as a robust heterogeneous catalyst, facilitating a variety of chemical reactions. Its solid-state nature allows for easy separation from reaction mixtures, a key advantage in industrial processes. rsc.orgnih.gov The catalytic prowess of NiFe₂O₄ is attributed to the presence of both nickel and iron ions in its spinel structure, which can exist in multiple oxidation states, enabling redox cycles crucial for catalysis. nih.gov

Catalytic Degradation of Organic Pollutants

This compound nanoparticles have demonstrated effectiveness in the degradation of persistent organic pollutants found in wastewater. nanorh.comnih.gov The mechanism often involves the generation of highly reactive free radicals, such as hydroxyl radicals (•OH), which attack and break down the complex organic molecules into simpler, less harmful substances like CO₂, H₂O, and other byproducts. scielo.br

In a process known as photocatalysis, NiFe₂O₄, sometimes in combination with other semiconductors like titanium dioxide (TiO₂), can be activated by light to create electron-hole pairs. scielo.br These charge carriers then react with water and dissolved oxygen to produce the destructive free radicals. scielo.br For instance, a NiFe₂O₄/TiO₂ hybrid material showed significant removal of Crystal Violet and Congo Red dyes under visible light irradiation. scielo.br The photocatalytic activity is influenced by factors such as the catalyst's band gap, surface area, and morphology. acs.org

Another avenue for pollutant degradation is through Fenton-like or photo-Fenton reactions. In the presence of hydrogen peroxide (H₂O₂), NiFe₂O₄ can catalyze the formation of hydroxyl radicals, leading to the efficient degradation of dyes like Methylene Blue, Rhodamine B, and Congo Red. nih.gov The efficiency of this process can be influenced by the calcination temperature of the nanoparticles, which affects their properties. nih.govacs.org

Furthermore, NiFe₂O₄ can be used to activate persulfates, such as peroxymonosulfate (B1194676) (PMS), for the degradation of pollutants like phenol. nih.gov The addition of activating agents like hydroxylamine (B1172632) hydrochloride can significantly enhance the degradation efficiency by promoting the conversion between Fe³⁺ and Fe²⁺ ions, which accelerates the reaction rate. nih.gov

Below is a table summarizing the performance of this compound in the degradation of various organic pollutants.

| Pollutant | Catalyst System | Conditions | Degradation Efficiency | Reference |

| Crystal Violet | NiFe₂O₄/TiO₂ | Visible light, 300 min | 77% | scielo.br |

| Congo Red | NiFe₂O₄/TiO₂ | Visible light, 30 min | 87% | scielo.br |

| Methylene Blue | NiFe₂O₄ | Visible light, H₂O₂ | High | nih.gov |

| Rhodamine B | NiFe₂O₄ | Visible light, H₂O₂ | High | nih.gov |

| Phenol | NiFe₂O₄/PMS/HA | pH 7, 60 min | 98.5% | nih.gov |

Oxidation Reactions (e.g., Alcohols to Aldehydes)

This compound nanoparticles have proven to be efficient and reusable catalysts for the selective oxidation of alcohols to their corresponding aldehydes and ketones, which are important industrial chemicals. nih.govrsc.orgiau.ir This transformation is a fundamental reaction in organic synthesis. researchgate.net The use of heterogeneous catalysts like NiFe₂O₄ is advantageous as it simplifies product purification and catalyst recycling. rsc.org

The catalytic activity of NiFe₂O₄ in alcohol oxidation often involves the use of an oxidizing agent, such as tert-butyl hydroperoxide (t-BHP) or molecular oxygen. nih.govresearchgate.netrsc.org For example, in the selective oxidation of benzyl (B1604629) alcohol to benzaldehyde (B42025), NiFe₂O₄ nanoparticles have achieved high conversion rates and selectivity under relatively mild conditions. nih.govrsc.org Studies have shown that a conversion of 85% of benzyl alcohol with 100% selectivity to benzaldehyde can be achieved at 60 °C in 3 hours using t-BHP as the oxidant. nih.govrsc.orgresearchgate.net Another study using sonochemical methods reported a 90% yield of benzaldehyde at room temperature. rsc.org

The magnetic properties of NiFe₂O₄ nanoparticles allow for their easy separation from the reaction mixture using an external magnet, enabling them to be reused for multiple cycles without a significant loss of catalytic activity. nih.govrsc.orgrsc.org The performance of the catalyst can be influenced by its size, crystallinity, and the reaction conditions. nih.govresearchgate.net

The table below presents findings from various studies on the oxidation of benzyl alcohol using this compound catalysts.

| Catalyst | Oxidant | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) | Reference |

| NiFe₂O₄ NPs | t-BHP | 60 | 3 | 85 | 100 | nih.govrsc.orgresearchgate.net |

| NiFe₂O₄ NPs | t-BHP (sonochemical) | 25-30 | 2 | 90 (yield) | 100 | rsc.org |

| Supported NiFe₂O₄ | O₂ | 80 | - | 77 | 100 | rsc.orgnih.gov |

| Nano-functionalized NiFe₂O₄ | H₂O₂ | 80 | 7 | 82.4 | - | rsc.org |